Cas no 2418596-59-3 (rac-(3R,4S)-4-phenyloxan-3-amine)
rac-(3R,4S)-4-phenyloxan-3-amine Chemical and Physical Properties
Names and Identifiers
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- rac-(3R,4S)-4-phenyloxan-3-amine
- 2418596-59-3
- EN300-26863379
-
- MDL: MFCD32679218
- Inchi: 1S/C11H15NO/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1
- InChI Key: FERGOQSTQDEGTR-GHMZBOCLSA-N
- SMILES: O1CC[C@H](C2C=CC=CC=2)[C@@H](C1)N
Computed Properties
- Exact Mass: 177.115364102g/mol
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 35.2Ų
rac-(3R,4S)-4-phenyloxan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26863379-1g |
rac-(3R,4S)-4-phenyloxan-3-amine |
2418596-59-3 | 1g |
$1357.0 | 2023-09-11 | ||
| Enamine | EN300-26863379-5g |
rac-(3R,4S)-4-phenyloxan-3-amine |
2418596-59-3 | 5g |
$3935.0 | 2023-09-11 | ||
| Enamine | EN300-26863379-10g |
rac-(3R,4S)-4-phenyloxan-3-amine |
2418596-59-3 | 10g |
$5837.0 | 2023-09-11 | ||
| Enamine | EN300-26863379-0.05g |
rac-(3R,4S)-4-phenyloxan-3-amine |
2418596-59-3 | 95.0% | 0.05g |
$1140.0 | 2025-03-20 | |
| Enamine | EN300-26863379-0.1g |
rac-(3R,4S)-4-phenyloxan-3-amine |
2418596-59-3 | 95.0% | 0.1g |
$1195.0 | 2025-03-20 | |
| Enamine | EN300-26863379-0.25g |
rac-(3R,4S)-4-phenyloxan-3-amine |
2418596-59-3 | 95.0% | 0.25g |
$1249.0 | 2025-03-20 | |
| Enamine | EN300-26863379-0.5g |
rac-(3R,4S)-4-phenyloxan-3-amine |
2418596-59-3 | 95.0% | 0.5g |
$1302.0 | 2025-03-20 | |
| Enamine | EN300-26863379-1.0g |
rac-(3R,4S)-4-phenyloxan-3-amine |
2418596-59-3 | 95.0% | 1.0g |
$1357.0 | 2025-03-20 | |
| Enamine | EN300-26863379-2.5g |
rac-(3R,4S)-4-phenyloxan-3-amine |
2418596-59-3 | 95.0% | 2.5g |
$2660.0 | 2025-03-20 | |
| Enamine | EN300-26863379-5.0g |
rac-(3R,4S)-4-phenyloxan-3-amine |
2418596-59-3 | 95.0% | 5.0g |
$3935.0 | 2025-03-20 |
rac-(3R,4S)-4-phenyloxan-3-amine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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5. Diterpenoids
Additional information on rac-(3R,4S)-4-phenyloxan-3-amine
Comprehensive Overview of rac-(3R,4S)-4-phenyloxan-3-amine (CAS No. 2418596-59-3): Properties, Applications, and Research Insights
The compound rac-(3R,4S)-4-phenyloxan-3-amine (CAS No. 2418596-59-3) is a chiral amine derivative with a phenyl-substituted oxane ring, attracting significant interest in pharmaceutical and organic chemistry research. Its unique stereochemistry and structural features make it a valuable intermediate for drug discovery and asymmetric synthesis. This article delves into its molecular characteristics, synthetic routes, and potential applications while addressing trending topics such as green chemistry, AI-driven drug design, and chiral auxiliaries.
rac-(3R,4S)-4-phenyloxan-3-amine belongs to the class of oxane-based amines, which are increasingly studied for their bioactivity and role in enantioselective catalysis. The CAS No. 2418596-59-3 specifically identifies this racemic mixture, highlighting its importance in high-throughput screening and medicinal chemistry. Researchers frequently search for "synthesis of chiral oxanes" or "phenyloxan-3-amine applications," reflecting its relevance in modern organic synthesis.
Recent advancements in computational chemistry have enabled precise modeling of rac-(3R,4S)-4-phenyloxan-3-amine's conformational dynamics, aiding in the design of novel catalysts. Its phenyl and oxane moieties contribute to lipophilicity, a property critical for blood-brain barrier penetration—a hot topic in neuropharmacology. Studies also explore its potential as a scaffold for kinase inhibitors, aligning with the growing demand for targeted cancer therapies.
From an industrial perspective, the compound’s synthesis often involves stereocontrolled ring-opening or reductive amination protocols. Sustainable methods, such as biocatalysis or flow chemistry, are gaining traction, addressing the "green synthesis of amines" trend. Analytical techniques like HPLC chiral separation and X-ray crystallography are essential for characterizing its enantiomers, ensuring purity for preclinical studies.
In conclusion, rac-(3R,4S)-4-phenyloxan-3-amine (CAS No. 2418596-59-3) exemplifies the intersection of chiral chemistry and drug development. Its versatility and alignment with cutting-edge research themes position it as a compound of enduring scientific and industrial value.
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